Sulbenicillin sodium
Overview
Description
Sulbenicillin Sodium is a semi-synthetic penicillin derivative with the chemical formula C16H16N2Na2O7S2. It is a white or pale yellow crystalline powder that is odorless and slightly salty in taste. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria .
Mechanism of Action
Target of Action
Sulbenicillin sodium, like other penicillins, primarily targets the penicillin-binding proteins (PBPs) . PBPs are essential for bacterial cell wall synthesis .
Mode of Action
This compound is characterized by a distinctive beta-lactam ring . This structure allows it to bind to PBPs and inhibit bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to cell destruction , making this mechanism effective against a broad spectrum of bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway . Peptidoglycan is a major component of the bacterial cell wall. By inhibiting this pathway, this compound prevents the formation of a functional cell wall, leading to bacterial cell death .
Pharmacokinetics
Studies are being conducted to evaluate the safety, tolerability, and pharmacokinetic characteristics of single and multiple administrations of this compound for injection in healthy subjects .
Result of Action
The primary result of this compound’s action is the destruction of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, this compound causes the cells to become structurally unstable and eventually leads to their death .
Biochemical Analysis
Biochemical Properties
Sulbenicillin sodium interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis . By inhibiting these enzymes, this compound prevents the cross-linking of peptidoglycan strands, which are essential for bacterial cell wall synthesis .
Cellular Effects
This compound exerts its antibacterial effect by inhibiting the synthesis of bacterial cell walls . This action is crucial because the cell wall is essential for bacterial viability. It is composed primarily of peptidoglycan, a polymer that provides structural integrity to the cell . The inhibition of these enzymes results in a weakened cell wall that cannot withstand the osmotic pressure within the bacterial cell, leading to cell lysis and, subsequently, bacterial death .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of bacterial cell wall synthesis. This is achieved through its interaction with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis . By inhibiting these enzymes, this compound prevents the cross-linking of peptidoglycan strands, leading to cell lysis and bacterial death .
Temporal Effects in Laboratory Settings
It is known that the onset time for this compound is relatively quick due to its direct introduction into the bloodstream, with peak plasma levels being reached within 30 minutes when administered intravenously .
Metabolic Pathways
As a penicillin antibiotic, it is known to inhibit the synthesis of bacterial cell walls, which involves the metabolism of peptidoglycan .
Transport and Distribution
It is known that this compound is typically administered intravenously or intramuscularly, depending on the severity and location of the infection .
Subcellular Localization
As a penicillin antibiotic, it is known to target the bacterial cell wall, which is located outside the bacterial cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Sulbenicillin Sodium involves several key steps:
Sulfonation: The process begins with the sulfonation of phenylacetic acid to produce sulfophenylacetic acid.
Hydrolysis: The sulfophenylacetic acid is then hydrolyzed to obtain the corresponding sulfonic acid.
Crystallization: The sulfonic acid is crystallized to purify the compound.
Ion-Exchange: The purified sulfonic acid undergoes ion-exchange to form the sodium salt.
Acidylation: Finally, the sodium salt is acylated to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Sulbenicillin Sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Sulbenicillin Sodium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used to study bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: It is used as an antibiotic to treat infections caused by Gram-negative bacteria.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Ampicillin: Another penicillin derivative with a similar mechanism of action but a different spectrum of activity.
Carbenicillin: A penicillin derivative with enhanced activity against Pseudomonas aeruginosa.
Ticarcillin: A penicillin derivative with a broader spectrum of activity compared to Sulbenicillin Sodium.
Uniqueness
This compound is unique in its enhanced activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its combination with other antibiotics, such as dibekacin, further enhances its antibacterial efficacy .
Properties
CAS No. |
28002-18-8 |
---|---|
Molecular Formula |
C16H18N2NaO7S2 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O7S2.Na/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8;/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25);/t9-,10?,11+,14-;/m1./s1 |
InChI Key |
DGMOWYXFFHYUJF-MTAVSQAGSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C.[Na] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C.[Na] |
Appearance |
Solid powder |
28002-18-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-Sulfobenzylpenicillin, Disodium Disodium alpha Sulfobenzylpenicillin Disodium alpha-Sulfobenzylpenicillin I.M., Kedacillin Kedacillin I.M. Sulbenicillin Sulfobenzylpenicillin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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